

# A Comprehensive Technical Guide to Morpholine-4-carbothioamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Morpholine-4-carbothioamide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **morpholine-4-carbothioamide**, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document covers its chemical properties, synthesis, and known biological activities, supported by experimental protocols and data presented for clarity and reproducibility.

## Chemical Identity and Properties

**Morpholine-4-carbothioamide**, a derivative of morpholine, is a versatile scaffold in organic synthesis. Its formal IUPAC name is **morpholine-4-carbothioamide**.<sup>[1][2]</sup> The compound's chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	morpholine-4-carbothioamide	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	14294-10-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> OS	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	146.21 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	153 - 156 °C	<a href="#">[4]</a>
Synonyms	4-Morpholinocarbothioamide, Thiocarbamoylmorpholine, N- Morpholinothioamide	<a href="#">[1]</a> <a href="#">[5]</a>

## Synthesis of Morpholine-4-carbothioamide and its Derivatives

The synthesis of thiourea derivatives, including **morpholine-4-carbothioamide**, is typically achieved through the reaction of an amine with an isothiocyanate. For N-acyl derivatives of **morpholine-4-carbothioamide**, a common synthetic route involves the reaction of morpholine with aroyl or alkyl isothiocyanates.[\[6\]](#)[\[7\]](#)

## General Experimental Protocol for Synthesis of N-Acyl-morpholine-4-carbothioamides

This protocol describes a general method for synthesizing N-acyl derivatives of **morpholine-4-carbothioamide**, which have been evaluated for various biological activities.[\[7\]](#)

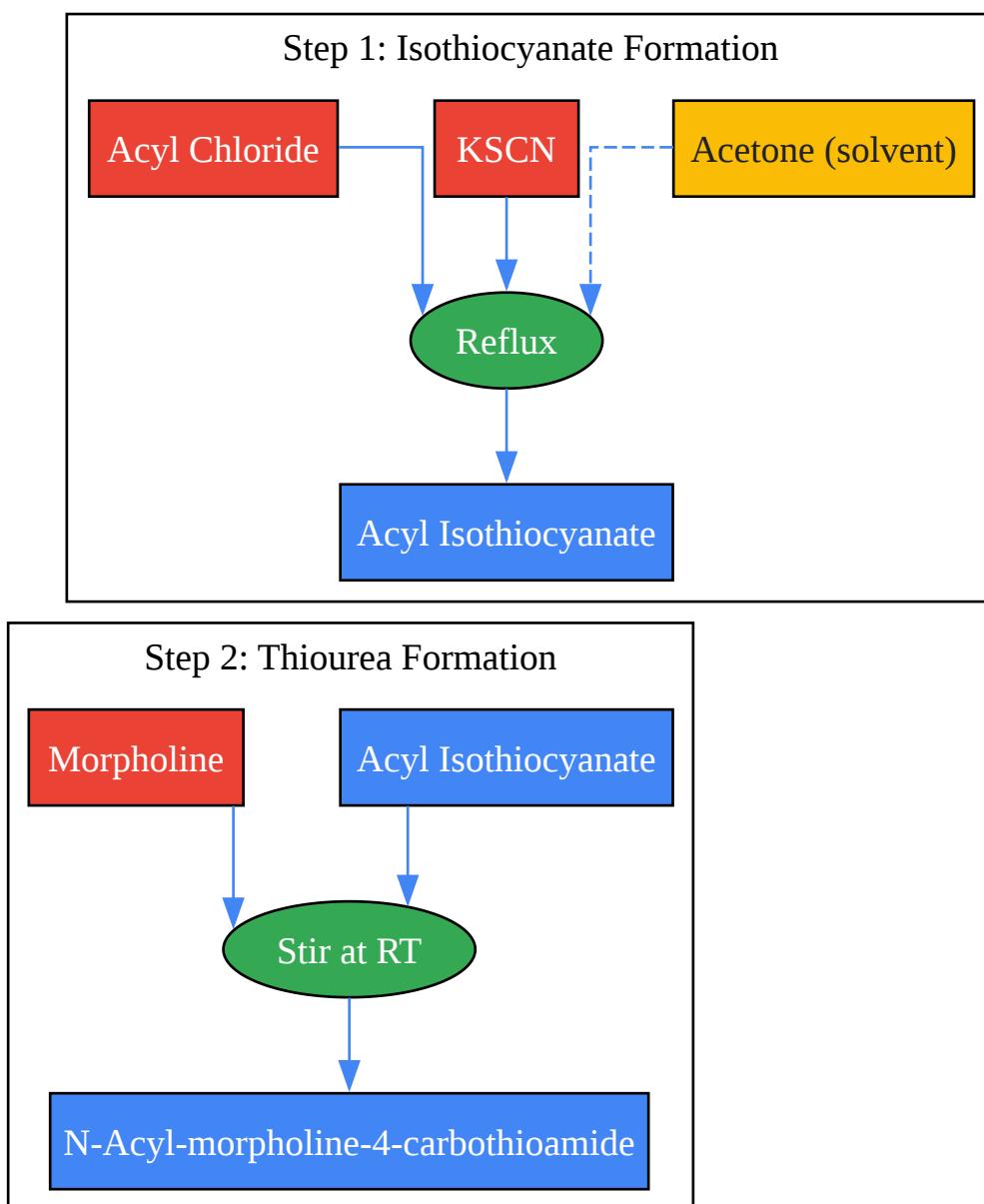
### Materials:

- Appropriate acyl chloride
- Potassium thiocyanate (KSCN)
- Acetone (dry)

- Morpholine
- Dichloromethane (DCM)

Procedure:

- Preparation of Acyl Isothiocyanate: A solution of the desired acyl chloride (1.0 eq) in dry acetone is added dropwise to a suspension of potassium thiocyanate (1.0 eq) in dry acetone. The mixture is refluxed for 2-3 hours with constant stirring. The reaction is monitored by thin-layer chromatography (TLC).
- Formation of N-Acyl-**morpholine-4-carbothioamide**: After the formation of the acyl isothiocyanate is complete, the reaction mixture is cooled to room temperature. A solution of morpholine (1.0 eq) in dry acetone is then added dropwise. The reaction mixture is stirred at room temperature for an additional 4-6 hours.
- Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid residue is washed with cold water and then purified by recrystallization from a suitable solvent, such as dichloromethane, to yield the pure N-acyl-**morpholine-4-carbothioamide** derivative.<sup>[7]</sup>



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Synthesis workflow for **N-acyl-morpholine-4-carbothioamides**.

## Biological Activities and Potential Applications

Derivatives of **morpholine-4-carbothioamide** have demonstrated a range of biological activities, suggesting their potential as lead compounds in drug discovery. The primary activities investigated include antibacterial, antifungal, antioxidant, and antiulcer effects.

## Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of **morpholine-4-carbothioamide** derivatives against various pathogens.<sup>[7][8][9]</sup> The mechanism of action for thiourea derivatives as antibacterial agents may involve the disruption of NAD+/NADH homeostasis within the bacterial cell.<sup>[10]</sup>

Table 1: Antibacterial and Antifungal Activity of Selected N-Acyl-**morpholine-4-carbothioamide** Derivatives<sup>[7]</sup>

Compound	Test Organism	Inhibition Zone (mm)
5j	Staphylococcus aureus	10.50
Ampicillin (Standard)	Staphylococcus aureus	-
5j	Fusarium solani	18.20
Amphotericin B (Standard)	Fusarium solani	-

## Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.<sup>[6][7]</sup>

## Antiurease Activity

Certain morpholine derivatives have shown potent inhibitory activity against the urease enzyme, which is a significant virulence factor in some bacterial infections, such as those caused by *Helicobacter pylori*.<sup>[9][11]</sup>

Table 2: Urease Inhibition by a Morpholine Derivative<sup>[9]</sup>

Compound	IC <sub>50</sub> (μM)
10 (A 1,3-thiazole derivative of a morpholine carbothioamide precursor)	2.37 ± 0.19
Thiourea (Standard)	21.25 ± 0.15 <sup>[11]</sup>

# Detailed Experimental Protocols

## Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).[\[12\]](#)[\[13\]](#)

### Materials:

- Mueller-Hinton Broth (MHB)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Test compound (dissolved in DMSO)
- Ciprofloxacin (standard antibiotic)
- 96-well microtiter plates
- Spectrophotometer

### Procedure:

- Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a 24-hour old culture. Dilute this suspension in MHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate. The concentration range should be sufficient to determine the MIC.
- Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.
- Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
- Incubation: Incubate the plates at 37°C for 18-24 hours.

- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

## DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing antioxidant activity.[\[1\]](#)[\[3\]](#)

### Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Test compound (dissolved in a suitable solvent)
- Ascorbic acid (positive control)
- 96-well microtiter plate or cuvettes
- Spectrophotometer

### Procedure:

- DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
- Reaction Setup: In a 96-well plate, add a defined volume of the test sample at various concentrations. Add the DPPH working solution to each well to initiate the reaction.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$  The IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.[\[7\]](#)

## Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[\[2\]](#)[\[14\]](#)

### Materials:

- Jack bean urease enzyme
- Urea
- Phosphate buffer (pH 7.4)
- Test compound (dissolved in a suitable solvent)
- Thiourea (standard inhibitor)
- Phenol reagent (Phenol and sodium nitroprusside)
- Alkali reagent (Sodium hypochlorite and sodium hydroxide)
- 96-well microtiter plate
- Microplate reader

### Procedure:

- Reaction Mixture Preparation: In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and the urease enzyme solution. A control well should contain the solvent instead of the test compound.
- Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
- Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for another 15 minutes.
- Color Development: Stop the reaction by adding the phenol reagent followed by the alkali reagent to each well.

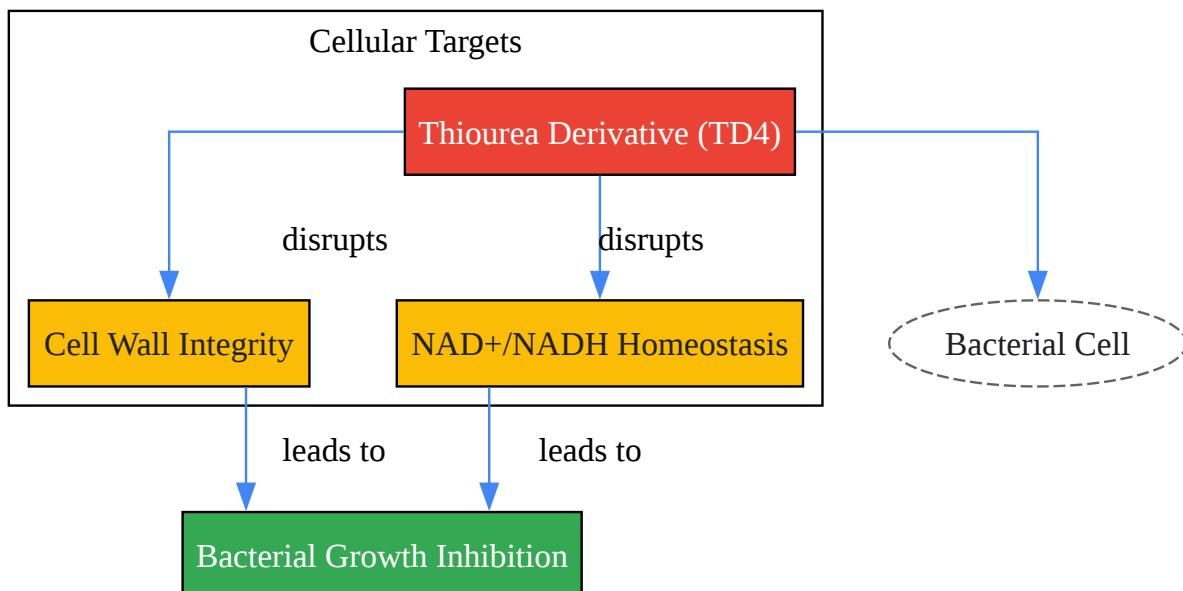
- Final Incubation: Incubate the plate for an additional 30 minutes at 37°C for color development.
- Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm.
- Calculation: The percentage of urease inhibition is calculated using the formula: % Inhibition =  $[1 - (\text{OD}_{\text{test}} / \text{OD}_{\text{control}})] \times 100$ [2] The IC<sub>50</sub> value is determined from a plot of inhibition percentage versus inhibitor concentration.

## Potential Mechanisms of Action

The diverse biological activities of **morpholine-4-carbothioamide** and its derivatives are attributed to various mechanisms of action. Thiourea-containing compounds are known to interact with biological macromolecules.

## Proposed Antibacterial Mechanism

For thiourea derivatives, one proposed mechanism of antibacterial action against strains like MRSA involves the disruption of cellular homeostasis, particularly the NAD<sup>+</sup>/NADH balance, which is crucial for bacterial metabolism and survival.[10]



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Proposed antibacterial mechanism of a thiourea derivative.

## Interaction with RNA

Computational docking studies on some N-acyl-**morpholine-4-carbothioamides** have suggested a potential interaction with RNA, indicating that these small molecules might exert their biological effects by binding to and modulating the function of RNA molecules.[6][7] The discovery and validation of such interactions require a systematic workflow.

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Workflow for identifying and validating RNA-binding small molecules.

## Conclusion

**Morpholine-4-carbothioamide** and its derivatives represent a promising class of compounds for further investigation in drug discovery. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them attractive candidates for the development of new therapeutic agents. This guide provides a foundational resource for researchers aiming to explore the potential of this chemical scaffold. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for enhanced potency and selectivity.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Morpholine-4-carbothioamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078428#iupac-name-for-morpholine-4-carbothioamide>]

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